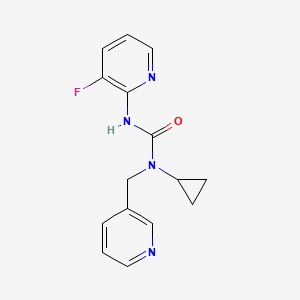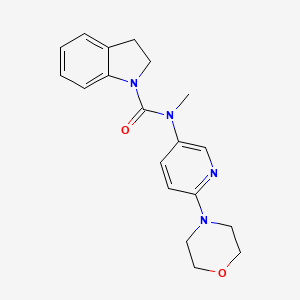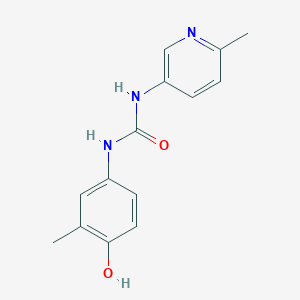
1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research applications. CPI-455 is a potent inhibitor of the histone methyltransferase G9a, which plays a key role in epigenetic regulation of gene expression.
作用機序
1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea inhibits G9a by binding to its catalytic domain, which prevents it from methylating histone H3 lysine 9 (H3K9). This leads to a decrease in the levels of H3K9me2 and H3K9me3, which are epigenetic modifications that are associated with gene silencing. The inhibition of G9a by this compound results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in various cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in macrophages. This compound has been shown to be selective for G9a, as it does not inhibit other histone methyltransferases or DNA methyltransferases.
実験室実験の利点と制限
One advantage of 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea is its potency and selectivity for G9a. This makes it a valuable tool for studying the role of G9a in epigenetic regulation of gene expression and cancer biology. However, one limitation of this compound is its solubility, as it is poorly soluble in water and requires the use of organic solvents for in vitro experiments. Another limitation is its stability, as it can degrade over time and lose its potency.
将来の方向性
There are several future directions for research on 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea. One direction is to study its efficacy in animal models of cancer, as well as its toxicity and pharmacokinetics. Another direction is to investigate its potential for combination therapy with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the role of G9a in other diseases and disorders, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more potent and selective G9a inhibitors is an important goal for future research.
合成法
The synthesis of 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-chloro-3-fluoropyridine, which is reacted with cyclopropylamine to form 1-cyclopropyl-3-(3-fluoropyridin-2-yl)urea. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea has been shown to be a potent inhibitor of G9a, which is a histone methyltransferase that plays a key role in the epigenetic regulation of gene expression. G9a is overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
1-cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-13-4-2-8-18-14(13)19-15(21)20(12-5-6-12)10-11-3-1-7-17-9-11/h1-4,7-9,12H,5-6,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHVNWKVCYCPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)C(=O)NC3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7678590.png)
![5-chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B7678598.png)
![4-amino-N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B7678601.png)
![Methyl 2-[2-[(2-bromofuran-3-carbonyl)amino]phenyl]acetate](/img/structure/B7678609.png)
![1-(Cyclobutylmethyl)-3-[2-(2-methylpyrazol-3-yl)ethyl]-1-propan-2-ylurea](/img/structure/B7678613.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-methoxy-4-methylsulfanylaniline](/img/structure/B7678615.png)
![2-[[5-Bromo-4-(methylamino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7678622.png)
![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)
![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7678669.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)

